1-Benzyl-3-(3-bromophenyl)piperazine

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Secure the 3-Bromophenyl-substituted benzylpiperazine for targeted serotonergic research. Unlike non-selective monoamine releasers like BZP, this compound's 3-bromophenyl moiety confers selectivity for serotonin release (SSRA), eliminating confounding dopaminergic/noradrenergic activity. This critical SAR feature is essential for dissecting 5-HT pathways in vitro. The distinct bromine signature also makes it an ideal reference standard for LC-MS/MS and GC-MS analytical method development.

Molecular Formula C17H19BrN2
Molecular Weight 331.2 g/mol
CAS No. 1248908-02-2
Cat. No. B1468288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(3-bromophenyl)piperazine
CAS1248908-02-2
Molecular FormulaC17H19BrN2
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C2=CC(=CC=C2)Br)CC3=CC=CC=C3
InChIInChI=1S/C17H19BrN2/c18-16-8-4-7-15(11-16)17-13-20(10-9-19-17)12-14-5-2-1-3-6-14/h1-8,11,17,19H,9-10,12-13H2
InChIKeyFTSDFNZLMWWGJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(3-bromophenyl)piperazine (CAS 1248908-02-2): Key Identifiers and Baseline Characteristics


1-Benzyl-3-(3-bromophenyl)piperazine (CAS 1248908-02-2), also known as 3-Br-PPP, is a synthetic benzylpiperazine derivative with the molecular formula C17H19BrN2 and a molecular weight of 331.25 g/mol . It is characterized by a piperazine ring substituted at the 1-position with a benzyl group and at the 3-position with a 3-bromophenyl group . This compound is primarily utilized as a research tool in medicinal chemistry and neuroscience, with reported activity as a selective serotonin releasing agent (SSRA) [1].

Procurement Risk: Why 1-Benzyl-3-(3-bromophenyl)piperazine Cannot Be Substituted with Generic Benzylpiperazines


Substituting 1-Benzyl-3-(3-bromophenyl)piperazine with structurally similar benzylpiperazines or arylpiperazines introduces significant experimental risk due to profound differences in receptor binding profiles and functional activity. Simple analogs like 1-benzylpiperazine (BZP) act as non-selective monoamine releasers and reuptake inhibitors, primarily affecting dopamine and norepinephrine [1]. In contrast, the 3-bromophenyl substitution in the target compound is reported to confer selectivity for serotonin release (SSRA) [2]. This shift from a mixed monoamine profile to a more selective serotonergic action is a critical differentiation point that would be lost with generic substitution, potentially leading to misinterpretation of biological data, especially in neuropharmacological assays.

Quantitative Differentiation of 1-Benzyl-3-(3-bromophenyl)piperazine vs. Closest Analogs


Structural and Molecular Weight Differentiation from Non-Brominated Phenyl Analogs

The presence of a bromine atom at the meta-position of the phenyl ring fundamentally alters the compound's physical and potential biological properties compared to its non-brominated analog, 1-benzyl-3-phenylpiperazine. This substitution results in a significant increase in molecular weight and introduces a heavy atom that can be leveraged in X-ray crystallography and influences lipophilicity and electronic effects [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Putative Selectivity Shift for Serotonin Release vs. Non-Selective Monoamine Releasers

The target compound is characterized as a selective serotonin releasing agent (SSRA), which distinguishes its pharmacological mechanism from the broader, non-selective activity of 1-benzylpiperazine (BZP) [1][2]. BZP acts as a releaser and reuptake inhibitor of dopamine (DA) and norepinephrine (NE) in addition to serotonin (5-HT), with a reported EC50 for DA release of 175 nM [2]. While a direct quantitative comparison for the target compound is unavailable, its classification as an SSRA implies a functional profile where 5-HT release is the predominant mechanism, a critical difference in experimental design.

Neuropharmacology Monoamine Transporters Receptor Selectivity

Inferred Enhancement of Lipophilicity and Target Engagement via Halogenation

The introduction of a meta-bromo substituent on the phenyl ring of 1-benzyl-3-phenylpiperazine is a common strategy in medicinal chemistry to enhance lipophilicity and target binding affinity [1]. While direct LogP or Ki data for the target compound versus its des-bromo analog is not available in the identified primary literature, this class-level inference is supported by the general principle that halogenation increases lipophilicity and can improve binding through halogen bonding and hydrophobic interactions [2]. This provides a scientific rationale for selecting this compound over non-halogenated analogs in structure-activity relationship (SAR) studies.

Medicinal Chemistry Pharmacokinetics Drug Design

Primary Research Applications for 1-Benzyl-3-(3-bromophenyl)piperazine (CAS 1248908-02-2)


Investigating Serotonin-Specific Neuropharmacological Mechanisms

This compound is best applied in studies requiring a selective serotonin releasing agent (SSRA) to dissect serotonergic pathways without the confounding influence of dopamine or norepinephrine release. Its use is appropriate in in vitro assays on brain tissue or cell lines expressing serotonin transporters (SERT) to study 5-HT release dynamics, receptor activation, and downstream signaling effects [1].

Structure-Activity Relationship (SAR) Studies on Benzylpiperazine Derivatives

The 3-bromophenyl substitution provides a crucial data point in SAR campaigns aimed at understanding how halogenation affects the pharmacological profile of benzylpiperazines. By comparing this compound to its des-bromo analog (1-benzyl-3-phenylpiperazine) and other halogen-substituted variants, researchers can quantify the impact of the bromine atom on receptor selectivity, binding affinity, and lipophilicity [2].

Analytical Method Development and Forensic Toxicology Standards

Given its distinct molecular weight and unique structural features (presence of a bromine atom), this compound serves as a useful reference standard for developing and validating analytical methods such as GC-MS or LC-MS/MS. Its differentiation from non-halogenated benzylpiperazines via mass spectrometry makes it valuable in forensic toxicology for identifying and quantifying specific piperazine derivatives in complex biological matrices .

Quote Request

Request a Quote for 1-Benzyl-3-(3-bromophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.